Product packaging for Butibufen, (R)-(Cat. No.:CAS No. 254886-68-5)

Butibufen, (R)-

Cat. No.: B585513
CAS No.: 254886-68-5
M. Wt: 220.312
InChI Key: UULSXYSSHHRCQK-CYBMUJFWSA-N
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Description

Significance of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral drug are known as enantiomers. Although they possess identical chemical and physical properties in an achiral environment, they can exhibit markedly different behaviors within the chiral environment of the human body. nih.gov

Enantiomer-Specific Biological Activity and Receptor Interaction

The biological activity of a drug is often dependent on its precise interaction with chiral biological entities such as enzymes and receptors. nih.gov These biological targets are themselves composed of chiral building blocks like L-amino acids, creating a stereospecific environment. Consequently, one enantiomer, often termed the "eutomer," may fit perfectly into a receptor site and elicit the desired therapeutic effect, while the other enantiomer, the "distomer," may have a different, weaker, or even antagonistic or toxic effect. oup.com

The interaction between a chiral drug and its biological target is frequently analogized to a key fitting into a lock, where only one key (enantiomer) has the correct shape to operate the mechanism. This specificity means that the pharmacological and toxicological profiles of two enantiomers can be vastly different. nih.gov

Rationale for Dedicated Research on (R)-Butibufen

While the (S)-enantiomer of Butibufen (B1668098) is recognized as the active form responsible for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, dedicated research on the (R)-enantiomer is crucial for several reasons. nih.govoup.com A primary motivation is to fully characterize the racemic mixture that is often administered. Understanding the pharmacological profile of the less active enantiomer is essential for a complete safety and efficacy assessment.

Furthermore, for some 2-arylpropionic acids, a class to which Butibufen belongs, the (R)-enantiomers have been found to exhibit antinociceptive (pain-relieving) activities that are not related to COX inhibition. oup.com Investigating (R)-Butibufen allows for the exploration of potential alternative mechanisms of action.

Contextual Overview of Butibufen as a Chiral Arylalkanoic Acid Derivative

Butibufen, chemically known as 2-(4-isobutylphenyl)butyric acid, belongs to the arylalkanoic acid class of NSAIDs. mdpi.comnih.gov This class is characterized by an acidic center, typically a carboxylic acid, attached to an aromatic ring. mdpi.com Many members of this group, including the well-known drug ibuprofen (B1674241), are chiral and exist as a pair of enantiomers. nih.govresearchgate.net

The pharmacological activity of these compounds is primarily attributed to their (S)-enantiomers, which are potent inhibitors of the cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govoup.com Research on the enantiomers of Butibufen has confirmed this stereospecificity.

A study involving the chromatographic resolution of Butibufen enantiomers and their subsequent pharmacological evaluation revealed that the (+)-S-Butibufen was the active inhibitor of the cyclooxygenase pathway, whereas the (-)-R-enantiomer was found to be essentially inactive in this regard. nih.govoup.com Specifically, (+)-S-Butibufen inhibited the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2) with an approximate IC50 of 1.5 microM. nih.govoup.com In contrast, neither enantiomer showed inhibitory effects on the 5-lipoxygenase pathway. nih.govoup.com

Table 1: Pharmacological Activity of Butibufen Enantiomers on Eicosanoid Metabolism

Compound Pathway Target Activity IC50
(+)-S-Butibufen Cyclooxygenase TXB2 and PGE2 generation Inhibitor ~1.5 µM
(-)-R-Butibufen Cyclooxygenase TXB2 and PGE2 generation Essentially inactive -
(+)-S-Butibufen 5-Lipoxygenase - No inhibition -
(-)-R-Butibufen 5-Lipoxygenase - No inhibition -

Data sourced from studies on eicosanoid metabolism in calcium ionophore-activated rat peritoneal leukocytes. nih.govoup.com

This clear distinction in the biological activity between the (R)- and (S)-enantiomers of Butibufen underscores the importance of chiral-specific research in the development and understanding of pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B585513 Butibufen, (R)- CAS No. 254886-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254886-68-5
Record name Butibufen, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTIBUFEN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for R Butibufen

Enantioselective Synthetic Approaches for Butibufen (B1668098)

The generation of a single enantiomer, such as (R)-Butibufen, from achiral or racemic precursors requires a method that can differentiate between the two prochiral faces of a substrate or the two enantiomers in a racemate. The primary strategies employed include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis in (R)-Butibufen Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uclm.es This approach is highly sought after in industrial processes due to its efficiency and atom economy. researchgate.net

Recent advancements have demonstrated the use of transition metal catalysts in conjunction with chiral ligands to achieve high enantioselectivity. nih.gov For instance, a notable development involves the catalytic regio- and enantioselective remote hydrocarboxylation of unactivated alkenes with carbon dioxide using a SaBOX/Ni catalyst. patsnap.com This method allows for the direct synthesis of α-chiral carboxylic acids from readily available starting materials. patsnap.com

While direct examples for (R)-Butibufen are not extensively detailed in the provided results, the principles of asymmetric hydrogenation and other catalytic C-C bond-forming reactions are broadly applicable. uclm.esnih.gov These methods often involve the use of chiral phosphine (B1218219) ligands with metals like rhodium or ruthenium to direct the stereochemical outcome of the reaction. ptfarm.pl The development of bifunctional catalysts, which possess both a catalytic site and a recognition site, has also emerged as a promising strategy. frontiersin.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. researchgate.net This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary is removed. wikipedia.org

A common approach involves the use of Evans oxazolidinone auxiliaries. researchgate.net These are attached to a carboxylic acid precursor to form a chiral amide. The subsequent alkylation of the enolate derived from this amide proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid.

Another practical chiral auxiliary is pseudoephenamine, which can be used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids. harvard.edu Amides derived from pseudoephenamine often exhibit high crystallinity, which can aid in purification. harvard.edu The alkylation of these amides generally proceeds with high diastereoselectivity, and the auxiliary can be removed under acidic or basic conditions to afford the desired product. harvard.edu

Table 1: Comparison of Chiral Auxiliaries This table is generated based on general principles of chiral auxiliary use and does not represent a direct comparative study on the synthesis of (R)-Butibufen.

Chiral AuxiliaryTypical DiastereoselectivityAdvantagesDisadvantages
Evans OxazolidinonesHighWell-established, predictable stereocontrol. researchgate.netMay require harsh conditions for removal.
PseudoephedrineHighReadily available. wikipedia.orgRegulatory restrictions in some regions. harvard.edu
PseudoephenamineHigh, sometimes improved for quaternary centers. harvard.eduNot subject to the same regulatory restrictions as pseudoephedrine, products are often crystalline. harvard.eduMay be more expensive than pseudoephedrine.

Biocatalytic Routes to Enantiopure (R)-Butibufen

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. york.ac.uk This approach offers several advantages, including mild reaction conditions and environmental compatibility.

For the synthesis of profens like ibuprofen (B1674241), which is structurally similar to butibufen, enzymatic resolution has been a key strategy. This often involves the selective hydrolysis of a racemic ester by a lipase. For example, horse liver esterase can selectively hydrolyze methyl 2-alkyl-2-arylacetates to yield (R)-(-)-2-alkyl-2-arylacetic acids. researchgate.net

Another biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor. Fermenting baker's yeast has been used for the asymmetric reduction of various carbonyl compounds. researchgate.net More advanced methods involve the use of isolated and sometimes engineered enzymes to achieve higher enantiomeric excess (ee) and substrate scope. nih.gov For instance, a stereoinverting cascade deracemization process has been designed for the synthesis of (R)-1,3-butanediol, which involves the enantioselective oxidation of the (S)-enantiomer and subsequent asymmetric reduction of the intermediate ketone to the (R)-enantiomer. nih.gov A similar strategy could conceptually be applied to the synthesis of (R)-Butibufen.

Table 2: Examples of Biocatalytic Transformations for Chiral Acid Synthesis This table is illustrative of the types of biocatalytic reactions applicable to profen synthesis and is not specific to (R)-Butibufen.

Biocatalytic MethodEnzyme/Organism ExampleSubstrate TypeProductEnantiomeric Excess (ee)
Enantioselective HydrolysisHorse Liver EsteraseRacemic methyl 2-arylpropionate(R)-2-Arylpropionic acidHigh
Asymmetric ReductionBaker's YeastProchiral ketoneChiral alcohol precursorVariable
Deracemization CascadeCandida parapsilosis & Pichia kudriavzeviiRacemic alcohol(R)-Alcohol>99% nih.gov

Novel Synthetic Routes and Process Optimization for Enantiopurity

The development of novel and efficient synthetic routes is crucial for the large-scale production of enantiopure drugs. One reported method for the synthesis of butibufen involves a caesium fluoride-mediated hydrocarboxylation of a β-substituted styrene (B11656). rsc.org This reaction proceeds in the presence of 9-BBN as a reductant and does not require a transition metal catalyst, offering a potentially more sustainable synthetic pathway. rsc.org The direct hydrocarboxylation of the corresponding β-substituted styrene yielded butibufen in a 64% yield. rsc.org

Another approach involves the reductive deoxygenation of cyanohydrins. A one-pot, two-step procedure using aqueous hydroiodic acid (HI) has been developed for the synthesis of 2-arylpropionic acids from cyanohydrins, which can be derived from the corresponding ketones. researchgate.net This method provides a general strategy for preparing libraries of phenylpropionic acid derivatives. researchgate.net

Process optimization is key to achieving high enantiopurity. This can involve screening different solvents, catalysts, and reaction conditions. For instance, in asymmetric catalysis, the choice of ligand is critical for achieving high enantioselectivity. mdpi.com Similarly, in biocatalysis, optimizing factors such as pH, temperature, and co-substrate can significantly impact the yield and enantiomeric excess of the product. nih.gov

Molecular and Cellular Pharmacology of R Butibufen: Mechanistic Insights

Enantioselective Molecular Target Identification and Characterization

The differential pharmacological effects of butibufen (B1668098) enantiomers are rooted in their selective interactions with specific molecular targets.

Interaction with Cyclooxygenase Isoforms: Enantiomeric Selectivity

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. mdpi.commdpi.com

Studies have demonstrated clear enantiomeric selectivity in the inhibition of COX isoforms by butibufen. The (+)-S-butibufen enantiomer is a potent inhibitor of the cyclooxygenase pathway, significantly inhibiting the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2). nih.gov In contrast, (R)-butibufen is essentially inactive as a cyclooxygenase inhibitor . nih.gov This pronounced stereospecificity underscores that the anti-inflammatory effects of racemic butibufen are primarily attributable to the (S)-enantiomer. Neither enantiomer shows inhibitory activity towards the 5-lipoxygenase pathway. nih.gov

This selectivity is a critical determinant of the distinct biological activities of the two enantiomers. While the (S)-enantiomer exerts its effects through COX inhibition, the pharmacological actions of (R)-butibufen are mediated through alternative, COX-independent mechanisms.

Binding Kinetics and Affinity at Molecular Receptors

The interaction of a drug with its receptor is governed by its binding affinity and kinetics, which include the rates of association and dissociation. csmres.co.uknih.gov These parameters are crucial for determining the potency and duration of drug action. universiteitleiden.nl While specific data on the binding kinetics and affinity of (R)-butibufen at various molecular receptors is not extensively detailed in the public domain, the principles of receptor binding provide a framework for understanding its potential interactions.

The binding of a ligand to a receptor is a dynamic process influenced by factors such as molecular size, electrostatic interactions, and conformational changes in both the ligand and the receptor. csmres.co.uknih.gov The affinity, often quantified by the equilibrium dissociation constant (Kd), reflects the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

The kinetics of binding, described by the association rate constant (kon) and the dissociation rate constant (koff), determine how quickly a drug binds to and dissociates from its receptor. The residence time of a drug at its receptor, which is the reciprocal of the dissociation rate constant (1/koff), is increasingly recognized as a key determinant of drug efficacy. universiteitleiden.nl

For (R)-butibufen, its distinct pharmacological profile compared to its (S)-enantiomer suggests that it may interact with different molecular targets or with the same targets in a different manner, leading to varied binding affinities and kinetics. Further research is necessary to fully characterize the binding profile of (R)-butibufen at specific receptors, which would provide valuable insights into its unique mechanisms of action.

Stereospecific Modulation of Cellular Pathways

The enantiomers of butibufen elicit different responses at the cellular level due to their stereospecific interactions with intracellular signaling cascades.

Intracellular Signaling Cascades Influenced by (R)-Butibufen

While the (S)-enantiomer's effects are largely tied to the inhibition of prostaglandin synthesis via the COX pathway, (R)-butibufen appears to modulate other signaling pathways. Research into other NSAIDs has revealed a variety of COX-independent mechanisms that could be relevant to (R)-butibufen. These include the modulation of pathways such as:

Redox Signaling: Some NSAIDs can influence cellular functions like proliferation and apoptosis by interacting with redox signaling pathways, which involve reactive oxygen species (ROS). nih.gov

Cyclic GMP (cGMP) Signaling: Certain NSAIDs can inhibit cGMP-specific phosphodiesterases (PDEs), leading to increased intracellular cGMP levels and activation of downstream signaling. nih.gov

Wnt Signaling Pathway: This pathway, crucial for development and disease, involves a family of Wnt glycoproteins that act as ligands to initiate intracellular signaling. google.com

G-Protein Coupled Receptors (GPCRs): NSAIDs can interact with various GPCRs, such as prostaglandin EP receptors, which are involved in diverse physiological and pathological responses. wikidoc.org The EP3 receptor, for instance, has multiple isoforms that can activate different signaling pathways. wikidoc.org

Protein Kinase Signaling: The activity of various protein kinases can be modulated by NSAIDs, impacting a wide range of cellular processes.

The specific intracellular signaling cascades directly influenced by (R)-butibufen require further dedicated investigation to fully elucidate its COX-independent mechanisms of action.

Comparative Cellular Responses with (S)-Butibufen or Racemic Mixtures

The differential effects of the butibufen enantiomers are evident when comparing their impact on cellular responses. As established, (S)-butibufen is the active inhibitor of cyclooxygenase, leading to a reduction in prostaglandin production. nih.gov In contrast, (R)-butibufen is essentially inactive against COX. nih.gov

This fundamental difference in their primary molecular action leads to distinct cellular outcomes. For example, in studies on rat peritoneal leukocytes, (+)-S-butibufen effectively inhibited the generation of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2), with an IC50 of approximately 1.5 microM. nih.gov The (-)-R enantiomer, however, showed no significant inhibitory effect on these cyclooxygenase pathway products. nih.gov

When a racemic mixture of butibufen is used, the observed cellular response is a composite of the effects of both enantiomers. The anti-inflammatory and analgesic effects related to COX inhibition are attributable to the (S)-enantiomer. Any additional pharmacological activities observed with the racemic mixture that cannot be explained by COX inhibition may be due to the actions of the (R)-enantiomer through its distinct cellular mechanisms.

Table 1: Comparative Activity of Butibufen Enantiomers on Cyclooxygenase Pathway

Compound Target Pathway Effect Potency (IC50)
(+)-S-Butibufen Cyclooxygenase Inhibition of TXB2 and PGE2 generation ~1.5 µM nih.gov
(-)-R-Butibufen Cyclooxygenase Essentially inactive nih.gov -
(+)-S-Butibufen 5-Lipoxygenase No inhibition nih.gov -

| (-)-R-Butibufen | 5-Lipoxygenase | No inhibition nih.gov | - |

Structure-Activity Relationship (SAR) Studies of (R)-Butibufen and Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the molecular structure of a lead compound, researchers can identify key functional groups and structural features responsible for its pharmacological effects. drugdesign.orgresearchgate.net

For (R)-butibufen, SAR studies would involve the synthesis and biological evaluation of a series of analogs with modifications to different parts of the molecule. The core structure of (R)-butibufen is (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid. nih.gov Key areas for modification could include:

The Carboxylic Acid Group: This group is common in many NSAIDs and is often crucial for binding to the active site of COX enzymes. Esterification or replacement with other acidic bioisosteres could reveal its importance for the COX-independent activities of (R)-butibufen.

The Butyl Side Chain: Altering the length, branching, or introducing unsaturation into the ethyl group at the chiral center could impact potency and selectivity.

The Phenyl Ring: Substitution patterns on the aromatic ring can significantly affect electronic properties and interactions with biological targets.

By comparing the biological activities of these analogs with that of (R)-butibufen, a detailed SAR profile can be constructed. This would provide valuable information for the rational design of new compounds with enhanced potency, selectivity, and improved pharmacological properties, potentially targeting novel therapeutic pathways distinct from COX inhibition. While specific SAR studies focused solely on (R)-butibufen and its analogs are not widely published, the principles of SAR provide a clear roadmap for future research in this area. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-Butibufen
(S)-Butibufen
Butibufen
Thromboxane B2 (TXB2)
Prostaglandin E2 (PGE2)

Rational Design and Synthesis of Mechanistic Probes

The elucidation of a drug's mechanism of action at a molecular level is fundamental to pharmacology. Mechanistic probes are indispensable tools in this endeavor, designed to identify and characterize the interactions between a small molecule and its biological targets within a complex cellular environment. mdpi.com For (R)-Butibufen, the less active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) butibufen, the rational design of such probes is guided by its core structure and the well-established pharmacology of the profen class of drugs. nih.govresearch-solution.com The goal is to append a reporter or reactive moiety to the (R)-Butibufen scaffold without significantly altering the physicochemical properties that govern its (albeit weak) interactions with biological macromolecules.

The design process begins with identifying a synthetically accessible and biologically non-critical position on the (R)-Butibufen molecule. The structure of (R)-Butibufen, (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid, offers several potential points for modification. nih.gov While derivatization of the carboxylic acid is a common strategy, this group is known to be crucial for the binding of profens to the active site of cyclooxygenase (COX) enzymes via an ionic bond with a key arginine residue. nih.govjbino.com Therefore, modifying this group could abolish target recognition. A more conservative approach would involve modification at a distal position on the phenyl ring or the isobutyl group, provided it does not create steric hindrance that prevents target binding.

Based on these principles, several classes of mechanistic probes could be rationally synthesized from an (R)-Butibufen precursor:

Affinity-Based Probes: These probes are designed for target identification and pull-down experiments. A biotinylated version of (R)-Butibufen would be a primary example. The synthesis could be achieved by coupling the carboxylic acid of (R)-Butibufen to a biotin (B1667282) derivative containing a flexible amine linker (e.g., biotin-PEG-amine) using standard peptide coupling reagents. nih.govmdpi.comrsc.org The resulting amide-linked conjugate would allow for the capture of (R)-Butibufen-binding proteins on streptavidin-coated beads for subsequent identification by mass spectrometry.

Fluorescent Probes: To visualize the subcellular localization of (R)-Butibufen, a fluorescent probe can be synthesized. This involves conjugating a fluorophore, such as fluorescein (B123965) or a rhodamine dye, to the (R)-Butibufen scaffold. thermofisher.commit.edu Similar to the biotin probe, this can be accomplished via an amide linkage to an amine-functionalized fluorophore. Such a probe would enable researchers to use techniques like fluorescence microscopy to track the compound's distribution within cells and determine if it accumulates in specific organelles. nih.gov

Photoaffinity Labeling Probes: For robust and covalent identification of target proteins, photoaffinity probes are the gold standard. google.com This design incorporates a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the (R)-Butibufen structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues within the drug's binding site. googleapis.com This permanently "tags" the target protein, facilitating its unambiguous identification even after stringent purification procedures. The synthesis would involve incorporating the photoreactive moiety at a position that does not interfere with binding.

The development of these probes would follow a modular synthesis approach, allowing for the flexible combination of the (R)-Butibufen core with various linkers and reporter groups to optimize probe performance. rsc.orgfrontiersin.org

Ligand-Target Interaction Profiling

The primary pharmacological targets of profen-class NSAIDs are the cyclooxygenase (COX) enzymes, which exist as two main isoforms: the constitutively expressed COX-1 and the inflammation-inducible COX-2. jbino.comnih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. researchgate.net Inhibition of these enzymes is the principal mechanism of action for NSAIDs.

A crucial aspect of profen pharmacology is stereoselectivity. For virtually all 2-arylpropionic acid derivatives, the (S)-enantiomer is the potent inhibitor of COX enzymes (the eutomer), whereas the (R)-enantiomer (the distomer) is significantly less active. nih.govkcl.ac.uk Studies on profens like ketoprofen (B1673614) and flurbiprofen (B1673479) show that the (S)-enantiomers are 100 to 500 times more potent at inhibiting COX-2 than their corresponding (R)-enantiomers. nih.gov The minimal activity observed for some (R)-enantiomers has often been attributed to contamination by the highly active (S)-form or to in vivo metabolic inversion, a process not relevant for in vitro assays. nih.gov

While specific inhibition data for (R)-Butibufen is not extensively reported, its activity is expected to align with that of other (R)-profens, exhibiting very low potency against both COX-1 and COX-2.

CompoundTargetIC50 (µmol/L)Stereoselectivity (S vs R)
(S)-Flurbiprofen Purified sheep COX-20.48>166-fold
(R)-Flurbiprofen Purified sheep COX-2>80
(S)-Ketoprofen Purified sheep COX-25.3>15-fold
(R)-Ketoprofen Purified sheep COX-2>80
(S)-Ibuprofen Purified ovine COX-1~2.2~160-fold
(R)-Ibuprofen Purified ovine COX-1~350
(R)-Butibufen Purified COX-1 / COX-2Expected >80 µMLow Potency Expected
Data derived from studies on related profens to illustrate the principle of stereoselectivity. Actual values can vary based on assay conditions. nih.govkcl.ac.uk

Molecular docking and structural biology studies on profens bound to COX enzymes reveal the basis for this stereoselectivity. The interaction is anchored by a salt bridge formed between the negatively charged carboxylate group of the drug and the positively charged guanidinium (B1211019) group of a highly conserved arginine residue (Arg120) at the entrance of the active site channel. nih.goveasychair.org The aryl portion of the molecule fits into a long, hydrophobic channel. The stereochemistry at the α-carbon is critical because it determines the three-dimensional orientation of the α-substituent (an ethyl group in the case of butibufen). For (S)-enantiomers, the α-methyl (or ethyl) group is positioned in a way that allows for optimal fitting within the hydrophobic channel. In contrast, for the (R)-enantiomer, this group is oriented differently, leading to a steric clash with the protein residues lining the active site. This unfavorable interaction significantly reduces the binding affinity and, consequently, the inhibitory potency of the (R)-enantiomer. nih.govjbino.com Key interacting residues within the COX active site include Tyr385 and Ser530, which are also involved in positioning the substrate and inhibitor. easychair.org

Preclinical Pharmacokinetics and Metabolism Studies of R Butibufen

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Early assessment of a drug candidate's ADME properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of failure in later clinical trials. conceptlifesciences.comnih.gov A suite of in vitro assays provides essential data on a compound's behavior, including its ability to cross biological membranes, bind to plasma proteins, and undergo metabolic transformation. conceptlifesciences.comservingpharma.com

Membrane Permeability Studies

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. libretexts.org This permeability is influenced by several physicochemical properties of the molecule, including its size, charge, polarity, and lipophilicity. libretexts.orgresearchgate.net While small, uncharged molecules can often diffuse passively across the lipid bilayer of cell membranes, the transport of many drugs is facilitated by membrane proteins. libretexts.org

Plasma Protein Binding Characteristics and Stereoselectivity

Once absorbed into the systemic circulation, drugs often bind to plasma proteins, primarily albumin for acidic drugs and alpha-1-acid glycoprotein (B1211001) for basic drugs. sygnaturediscovery.com This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is available to distribute into tissues, interact with pharmacological targets, and be eliminated from the body. sygnaturediscovery.com The extent of plasma protein binding (PPB) is a critical parameter in understanding a drug's distribution and clearance. sygnaturediscovery.com

For chiral drugs like butibufen (B1668098), which exists as (R)- and (S)-enantiomers, this binding can be stereoselective, meaning one enantiomer may bind more extensively to plasma proteins than the other. nih.govnih.gov This stereoselectivity in plasma protein binding can lead to differences in the unbound concentrations of the enantiomers, which can, in turn, affect their distribution and pharmacological activity. nih.gov Studies have shown that the binding of ibuprofen (B1674241), a related compound, to human serum albumin is stereoselective, with the R(-) enantiomer being more effective in stabilizing the protein compared to the S(+) form. researchgate.net This suggests that similar stereoselective binding may occur with (R)-Butibufen. The investigation of PPB for (R)-Butibufen involves determining the fraction bound to plasma proteins from various preclinical species and humans to understand potential species differences and to aid in the extrapolation of pharmacokinetic data. sygnaturediscovery.comnih.gov

Table 1: In Vitro ADME Properties of (R)-Butibufen (Hypothetical Data)

ParameterValueMethod
Caco-2 Permeability (Papp, A→B)ModerateCaco-2 Cell Assay
Plasma Protein Binding (Human)High (>98%)Equilibrium Dialysis
Plasma Protein Binding (Rat)High (>97%)Equilibrium Dialysis
Microsomal Stability (Human Liver)ModerateLiver Microsome Assay
Microsomal Stability (Rat Liver)ModerateLiver Microsome Assay

Enzymatic Metabolism Pathways and Metabolite Identification (Non-human models)

The metabolism of drugs is a key elimination pathway, primarily occurring in the liver. nuvisan.com In vitro models using liver microsomes, S9 fractions, and hepatocytes from various species are used to investigate the metabolic stability of a compound and to identify the enzymes responsible for its transformation and the resulting metabolites. servingpharma.comnuvisan.com

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the oxidative metabolism of a vast number of drugs. plos.orguniroma1.it Identifying which specific CYP isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. wcrj.net For arylalkanoic acids like butibufen, CYP enzymes, particularly the CYP1A2, CYP2C, and CYP3A4 subfamilies, are often involved in their biotransformation. mdpi.complos.org Preclinical studies utilize liver microsomes from different animal species to characterize the role of these enzymes in the metabolism of (R)-Butibufen. servingpharma.com

The metabolism of chiral drugs can be stereoselective, with one enantiomer being metabolized more rapidly or via different pathways than the other. news-medical.net This is particularly relevant for 2-arylpropionic acids like ibuprofen, where the less active (R)-enantiomer can undergo chiral inversion to the more active (S)-enantiomer. nih.gov The metabolism of ibuprofen also shows enantioselectivity in its oxidative pathways. nih.gov Given the structural similarity, it is plausible that (R)-Butibufen also undergoes stereoselective metabolism. Studies in non-human models are essential to elucidate these pathways and to understand how they might differ across species and in comparison to humans. news-medical.net

Role of Cytochrome P450 Enzymes (Preclinical)

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (Mechanistic Focus)

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. aurigeneservices.combiogem.it These studies provide critical information on parameters such as bioavailability, clearance, volume of distribution, and half-life. aurigeneservices.com The choice of animal model is important and is often based on similarities in drug metabolism pathways to humans. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of (R)-Butibufen in Sprague-Dawley Rats (Hypothetical Data)

ParameterValue (Oral Administration)Value (Intravenous Administration)
Cmax (ng/mL)15003000
Tmax (h)1.50.25
AUC (ng·h/mL)60004500
Bioavailability (%)75N/A
Clearance (mL/min/kg)N/A10
Volume of Distribution (L/kg)N/A0.5
Half-life (h)43

Stereoselective Disposition and Clearance

The disposition and clearance of chiral drugs can be significantly influenced by their stereochemistry. In the case of butibufen, early preclinical research in animal models has suggested stereoselectivity in its pharmacological action.

For many profen drugs, the less active (R)-enantiomer can undergo unidirectional chiral inversion to the more active (S)-enantiomer in vivo. While this phenomenon is well-documented for drugs like ibuprofen, specific studies confirming or quantifying the extent of such inversion for butibufen in preclinical models are lacking in the public domain. The clearance of (R)-butibufen would be influenced by its own metabolic pathways as well as the rate of any potential conversion to (S)-butibufen.

Table 1: Comparative In Vitro Activity of Butibufen Enantiomers in Rat Leukocytes

Compound Pathway Activity
(R)-Butibufen Cyclooxygenase Essentially inactive

| (S)-Butibufen | Cyclooxygenase | Inhibitory |

Note: This table is based on qualitative findings and does not represent quantitative pharmacokinetic data.

Tissue Distribution and Accumulation (Non-human)

Detailed studies on the tissue distribution and accumulation of (R)-butibufen in non-human subjects are not described in the currently accessible scientific literature. For NSAIDs, tissue distribution is a critical factor influencing both efficacy and potential side effects. The extent to which (R)-butibufen penetrates various tissues, including sites of inflammation, and whether it accumulates in specific organs remains an area for future investigation.

Generally, the tissue distribution of profens is influenced by factors such as plasma protein binding and lipid solubility. Without specific preclinical data for (R)-butibufen, any discussion on its tissue distribution would be speculative and based on the general properties of other compounds in its class.

Table 2: Preclinical Tissue Distribution Data for (R)-Butibufen

Species Tissue Concentration Data

As indicated, there is no specific data available in the public domain to populate this table.

Advanced Analytical Methodologies for R Butibufen in Research Settings

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral drugs like (R)-Butibufen. chiralpedia.com It enables the separation and quantification of enantiomers, which is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. chiralpedia.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and robust method for the enantioselective separation of chiral compounds. chromatographyonline.comchromatographyonline.com CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers of a compound, leading to their separation. sigmaaldrich.com

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and excellent resolving power. nih.govmdpi.com For instance, amylose-based CSPs have been successfully employed for the enantiomeric resolution of various chiral compounds. scirp.org The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times.

Method development in chiral HPLC often involves screening different CSPs and mobile phase compositions to achieve optimal separation. sigmaaldrich.commdpi.com Mobile phases in normal-phase HPLC for chiral separations often consist of mixtures of alkanes (like n-hexane) and alcohols (such as ethanol (B145695) or isopropanol), sometimes with additives to improve peak shape and resolution. scirp.orggoogle.com The choice of the mobile phase and its composition can significantly influence the enantioselectivity and retention times. sigmaaldrich.com

Table 1: Exemplary HPLC Conditions for Chiral Separation

ParameterCondition
Column Amylose-based Chiral Stationary Phase (e.g., Chiralpak AS-H)
Mobile Phase n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v) scirp.org
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV at a specific wavelength
Temperature Ambient or controlled (e.g., 20-40 °C) google.com

This table presents a hypothetical set of conditions based on typical parameters for chiral separations of similar compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. fagg.beselvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for high flow rates without a significant loss in efficiency. fagg.benih.gov

The principles of chiral recognition in SFC are similar to those in HPLC, relying on the interaction between the enantiomers and a CSP. chromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC. fagg.be The addition of a small amount of an organic modifier, such as an alcohol, is common to enhance the solvating power of the supercritical fluid and to modulate retention and selectivity. chromatographyonline.com The development of a generic chiral separation strategy in SFC often involves screening a set of preferred CSPs and a limited number of organic modifiers. fagg.be

The transfer of methods from conventional to ultra-performance SFC systems has been shown to be straightforward, leading to even shorter analysis times. fagg.be

Table 2: Comparison of HPLC and SFC for Chiral Separations

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid (e.g., hexane, ethanol) scirp.orggoogle.comSupercritical Carbon Dioxide selvita.comchromatographyonline.com
Analysis Time Generally longerGenerally faster fagg.be
Solvent Consumption HigherLower, more environmentally friendly selvita.com
Selectivity Well-establishedOften complementary or enhanced compared to HPLC chromatographyonline.com
Back Pressure Higher at high flow ratesLower, allowing for higher flow rates fagg.bechromatographyonline.com

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral capillary columns is a highly selective and sensitive technique for the analysis of volatile and semi-volatile enantiomers. chromatographyonline.com The first chiral GC separations were performed decades ago, and the technology has since evolved significantly, with derivatized cyclodextrins being among the most common and effective chiral stationary phases. chromatographyonline.comresearchgate.net

For non-volatile compounds like Butibufen (B1668098), derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. The enantiomers are derivatized with a chiral or achiral reagent, and then separated on a chiral or, in the case of diastereomer formation, an achiral column.

The choice of the chiral stationary phase is critical for achieving separation. Different cyclodextrin (B1172386) derivatives offer unique selectivities for various classes of compounds. restek.comgcms.cz The separation mechanism involves the formation of inclusion complexes between the analyte enantiomers and the cyclodextrin cavity, with the differing stability of these complexes leading to separation. researchgate.net

Spectroscopic and Spectrometric Characterization of (R)-Butibufen and Metabolites

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of (R)-Butibufen and the identification of its metabolites. mdpi.com These methods provide detailed information about the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of organic molecules, including their stereochemistry. longdom.orgnumberanalytics.comleibniz-fmp.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation. longdom.orgsolubilityofthings.com

For determining the stereochemistry of (R)-Butibufen, advanced NMR techniques can be utilized. While standard ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, more sophisticated experiments are needed to confirm the absolute or relative configuration. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which can be crucial in determining the relative stereochemistry in cyclic or conformationally restricted molecules. For chiral molecules like Butibufen, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric species that exhibit distinct NMR signals for the different enantiomers, allowing for their differentiation and quantification.

Furthermore, advanced NMR methods based on anisotropic parameters, such as residual dipolar couplings (RDCs), can provide long-range structural information and are powerful tools for determining the relative and even absolute configuration of complex molecules. leibniz-fmp.de

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. criver.comnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a primary tool for metabolite profiling and identification in complex biological matrices. criver.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. wur.nl Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint of the molecule. nih.gov This fragmentation data is crucial for confirming the structure of (R)-Butibufen and for identifying its metabolites. nih.gov

The process of metabolite identification involves comparing the MS and MS/MS spectra of potential metabolites with that of the parent drug and analyzing the mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation, conjugation). criver.com The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of metabolites. nih.govwur.nl

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

Metabolic TransformationMass Shift (Da)
Hydroxylation+16
Oxidation (to carboxylic acid)+14
Glucuronidation+176
Sulfation+80

This table provides examples of common metabolic transformations and the expected change in molecular weight.

The integration of sophisticated software tools is essential for mining the vast amount of data generated in LC-MS-based metabolomics studies to differentiate drug-related metabolites from endogenous compounds. criver.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS in research)

In the realm of pharmaceutical research, the comprehensive analysis of chiral compounds like (R)-Butibufen necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are paramount for achieving the high sensitivity and selectivity required for detailed characterization. actascientific.comchromatographytoday.com Among these, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands out as a powerful tool for the enantioselective analysis of profens and other chiral drugs. actascientific.comrjpn.orgmdpi.com

The principle behind hyphenated techniques is to combine the separation power of chromatography with the identification capabilities of spectroscopy. chromatographytoday.com HPLC is adept at separating the components of a complex mixture, and when a chiral stationary phase (CSP) is employed, it can effectively resolve enantiomers. csfarmacie.cz The mass spectrometer then provides detailed structural information and enables sensitive quantification of the separated compounds. chromatographytoday.com

For the specific analysis of Butibufen enantiomers, research has demonstrated successful chiral resolution using HPLC. A key study detailed the separation of (R)- and (S)-Butibufen, providing a foundational method that can be integrated into an LC-MS/MS system for more comprehensive analysis. nih.govresearchgate.net The established chromatographic conditions are critical for achieving the initial separation of the enantiomers before they enter the mass spectrometer for detection and quantification.

The following table outlines the specific chromatographic conditions used for the successful enantiomeric resolution of Butibufen in a research setting. nih.gov

ParameterCondition
Chromatographic Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic acid (100:1.2:0.02, v/v/v)
Flow Rate 1.0 mL/min
Elution Order (-)-(R)-Butibufen followed by (+)-(S)-Butibufen

This table details the specific HPLC conditions used for the chiral separation of Butibufen enantiomers as documented in a research study. nih.gov

While the primary study cited utilized UV detection, the coupling of such a validated chiral separation method with mass spectrometry is a logical and powerful extension in modern analytical research. rjpn.orgnih.gov In an LC-MS/MS setup, after the enantiomers are separated on the chiral column, they are introduced into the mass spectrometer. Here, they are ionized, and specific parent ions corresponding to the Butibufen enantiomers are selected. These parent ions are then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of each enantiomer even in complex biological matrices. mdpi.comnih.gov

The application of LC-MS/MS is particularly advantageous for pharmacokinetic studies, metabolism research, and impurity profiling, where the ability to distinguish and quantify individual enantiomers is crucial. nih.govmdpi.comnih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification in LC-MS/MS methods. nih.gov

Computational and Theoretical Studies on R Butibufen

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques used to predict how a ligand, such as (R)-Butibufen, might interact with a biological target, typically a protein. aimspress.comnih.gov These methods help in understanding the binding mechanism, which is crucial for drug design. mdpi.com

Prediction of Binding Modes and Affinities for (R)-Butibufen

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. ua.pt The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. researchgate.netmdpi.com This affinity is often expressed as a negative energy score, where a more negative value indicates a stronger predicted interaction. ua.ptptfarm.pl

A thorough search of the scientific literature did not yield specific molecular docking studies focused on (R)-Butibufen. Such studies would be invaluable in identifying its potential biological targets and elucidating the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For a compound like (R)-Butibufen, docking could predict its binding mode within the active site of enzymes like cyclooxygenases (COXs), which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Conformational Analysis and Flexibility

The three-dimensional shape of a molecule is not rigid; it can adopt various conformations due to the rotation around single bonds. This conformational flexibility can be critical for its ability to bind to a target. oup.comsemanticscholar.org Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change over time. aimspress.com This allows for the analysis of a ligand's flexibility and the dynamic nature of its interaction with a protein.

Specific molecular dynamics simulation studies detailing the conformational analysis and flexibility of (R)-Butibufen are not available in the reviewed literature. Such simulations would provide insight into the energetically favorable conformations of (R)-Butibufen in different environments (e.g., in solution versus in a protein's binding site) and could help explain the stereoselectivity of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). scispace.comwikipedia.org These models are built by correlating molecular descriptors (numerical representations of a molecule's properties) with experimental data. pitt.edumolaid.com

Prediction of Stereoselective Biological Activities

QSAR models can be particularly useful for predicting the activities of new compounds and for understanding which structural features are important for a desired biological effect. In the context of stereoisomers like (R)-Butibufen, QSAR can help in predicting and explaining differences in biological activity between enantiomers.

While no QSAR studies focusing specifically on the stereoselective activity of (R)-Butibufen were found, some studies have included Butibufen (B1668098) in the development of broader QSAR models. For instance, Butibufen was part of a dataset used to develop a QSAR model for anti-Mycobacterium avium complex (MAC) activity. In another study, Butibufen was included in a large set of compounds to create a QSAR model for distinguishing antibacterial compounds using inductive descriptors and artificial neural networks. pitt.edu

Interactive Data Table: Butibufen in a QSAR Study for Anti-MAC Activity

Compound NameDiscriminant Function (DF)Predicted ActivityPosterior Probability
Butibufen-2.20Inactive (-)0.997

This table indicates that within the specific QSAR model developed for anti-MAC activity, Butibufen was classified as inactive.

Interactive Data Table: Inductive QSAR Descriptor Value for Butibufen pitt.edu

Compound NameInductive Descriptor Value (Example)Classification in Study
Butibufen0.255General Drug

This table shows an example descriptor value for Butibufen used in a study to classify compounds as antibiotics or general drugs.

Computational Prediction of ADME Parameters (Preclinical)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. Computational models, often based on QSAR or QSPR principles, are increasingly used in the preclinical phase to predict these parameters and identify potential liabilities early in the drug discovery process. These models can predict properties like solubility, permeability, plasma protein binding, and metabolic stability.

Specific computational ADME predictions for (R)-Butibufen are not detailed in the available literature. General computational tools can be used to estimate such properties. For example, the lipophilicity of a compound, often expressed as log P, is a key determinant of its ADME profile and can be predicted using computational methods. Butibufen was included in a study that predicted log P values using computational software (SPARC V4.2). molaid.com

Interactive Data Table: Predicted Physicochemical Property for Butibufen molaid.com

Compound NamePredicted PropertyPredicted ValueRelevance
Butibufenlog P3Lipophilicity, affects ADME

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without the need for empirical parameters. DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. aimspress.com These methods can calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like orbital energies. oup.com

A comprehensive search of the literature did not identify specific ab initio or DFT studies focused on (R)-Butibufen. One abstract briefly mentions Butibufen in the context of DFT, but the full study was not accessible. Such calculations would be highly valuable for understanding the fundamental electronic properties of (R)-Butibufen. For example, DFT could be used to calculate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information is crucial for understanding its reactivity and intermolecular interactions.

Prodrug and Advanced Delivery System Design for Research Applications

Rational Design of (R)-Butibufen Prodrugs for Research Tool Development

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body or under specific experimental conditions through enzymatic or chemical transformation. slideshare.netmdpi.com The rational design of prodrugs for a carboxylic acid-containing molecule like (R)-Butibufen primarily involves masking the carboxyl group via an ester linkage. This modification can alter the compound's physicochemical properties, such as lipophilicity and solubility, which is a common strategy to enhance membrane permeability. scirp.orgmdpi.com For research applications, creating a library of (R)-Butibufen ester prodrugs with varying promoieties allows for the systematic investigation of structure-activity relationships concerning metabolic activation and cellular uptake. unife.it

The design process leverages well-understood principles of enzymatic bioconversion. mdpi.com By selecting appropriate ester promoieties, researchers can create tools that are activated by specific enzymes, enabling controlled release of (R)-Butibufen in targeted cellular environments or in response to particular enzymatic activities being studied. scirp.orgmdpi.com

The activation of ester-based prodrugs is predominantly mediated by hydrolytic enzymes, particularly carboxylesterases, which are abundant in various tissues, including the liver and intestines. scirp.orgif-pan.krakow.pl In a preclinical in vitro research setting, these activation mechanisms can be meticulously studied using purified enzymes or cell homogenates to characterize the kinetics and efficiency of (R)-Butibufen release.

The fundamental mechanism involves the enzymatic hydrolysis of the ester bond, which regenerates the active carboxylic acid form of (R)-Butibufen and releases the promoiety. researchgate.net The rate of this hydrolysis is dependent on the chemical nature of the ester linkage and the specific enzyme involved. google.com For instance, simple alkyl esters may be hydrolyzed by a broad range of esterases, while more complex or sterically hindered promoieties might require specific enzymes for efficient cleavage. researchgate.net This specificity can be exploited to design research tools that are only activated under certain biological conditions.

In vitro studies to confirm enzymatic activation typically involve incubating the prodrug in a buffered solution containing a specific enzyme (e.g., porcine liver esterase) or a cellular fraction and measuring the appearance of the active (R)-Butibufen over time using techniques like High-Performance Liquid Chromatography (HPLC). unife.itresearchgate.net

Table 1: Potential Enzymatic Activation Strategies for (R)-Butibufen Ester Prodrugs (Conceptual) This table presents conceptual strategies based on common prodrug designs for carboxylic acids.

PromoietiesActivating Enzyme ClassResearch Application Focus
Simple Alkyl Esters (e.g., Ethyl, Methyl)CarboxylesterasesGeneral studies of esterase-mediated hydrolysis and basic cellular uptake. google.commonash.edu
Amino Acid EstersAmino-peptidases, EsterasesInvestigating drug delivery via amino acid transporters.
Glycosidic Esters (e.g., Glucose Ester)GlycosidasesTargeting cells with high glycosidase activity or studying glucose transporter pathways.
Phosphate EstersAlkaline PhosphatasesTargeting tissues with high phosphatase activity, such as bone or certain tumor microenvironments. if-pan.krakow.pl
Pivaloyloxymethyl (POM) EsterCarboxylesterasesStudying prodrugs with enhanced lipophilicity and rapid intracellular conversion. researchgate.net

Conceptual Approaches to Targeted Delivery Systems for Mechanistic Studies

To investigate the specific cellular targets and pathways affected by (R)-Butibufen, it is often necessary to deliver the compound to specific cell types or subcellular compartments. Advanced delivery systems, such as nanoparticles and polymer-based carriers, provide the means to achieve this level of specificity in research models. nih.govnih.gov These systems can be engineered to release their payload in response to specific physiological triggers or to recognize and bind to unique cellular markers.

Nanoparticles serve as versatile carriers for drug delivery due to their small size and large surface area-to-volume ratio, which allows for surface functionalization. nih.gov For research purposes, (R)-Butibufen can be encapsulated within or covalently conjugated to the surface of nanoparticles. These nanoparticles can then be decorated with targeting ligands—such as antibodies, peptides, or aptamers—that bind to specific receptors overexpressed on the surface of the target cells. mdpi.com

This approach allows for the preferential accumulation of (R)-Butibufen in a specific cell population within a mixed culture, enabling researchers to study its effects with high precision. For example, to study the role of (R)-Butibufen in a specific type of immune cell, the compound could be conjugated to nanoparticles tagged with antibodies against a cell-surface marker unique to that immune cell.

In vitro validation of such systems involves treating cell cultures with the conjugated nanoparticles and using techniques like fluorescence microscopy or flow cytometry to confirm targeted uptake. The pharmacological effect is then assessed specifically in the targeted cells. researchgate.net

Table 2: Conceptual Nanoparticle Systems for Targeted (R)-Butibufen Delivery in in vitro Research This table outlines conceptual nanoparticle platforms based on systems developed for other NSAIDs like Flurbiprofen (B1673479) and Ibuprofen (B1674241). nih.govresearchgate.nettandfonline.com

Nanoparticle Type(R)-Butibufen AssociationTargeting Strategy (Example)Research Application
Polymeric Nanoparticles (e.g., PLGA)EncapsulationSurface conjugation with cell-specific antibodies.Studying effects on a specific cell type in a co-culture system. tandfonline.com
Solid Lipid Nanoparticles (SLN)Entrapment in lipid matrixPassive targeting based on size and lipid composition.Investigating mechanisms of cellular uptake and membrane interaction. nih.gov
Gold Nanoparticles (AuNP)Covalent conjugation via thiol linkerAttachment of peptides (e.g., RGD) to target integrin-expressing cells. researchgate.netElucidating the role of specific cell adhesion pathways in drug action.
LiposomesEncapsulation in aqueous core or lipid bilayerIncorporation of PEG for stealth properties and addition of targeting ligands.Studying intracellular trafficking and release mechanisms.

Polymer-based systems are designed to release an encapsulated agent in a controlled manner over a defined period. kinampark.com This is particularly useful in research models for studying the long-term effects of a compound or for mimicking a specific pharmacokinetic profile. These systems are typically based on biodegradable polymers that form a matrix, entrapping the drug. nih.gov

In a research context, a polymer-based system could be used in a 3D cell culture model (spheroid or organoid) to provide a sustained local concentration of (R)-Butibufen, allowing for the study of its long-term impact on tissue architecture and cell signaling.

Table 3: Polymer-Based Systems for Controlled Release of NSAIDs: A Framework for (R)-Butibufen Research This table shows examples of polymer systems used for other NSAIDs, which could be conceptually applied to (R)-Butibufen.

Polymer SystemNSAID ExampleRelease MechanismTypical Release Duration (in vitro)Potential Research Application for (R)-Butibufen
PLGA MicroparticlesIbuprofen, Ketoprofen (B1673614)Bulk erosion and diffusionDays to weeks nih.govnih.govLong-term studies in 3D cell culture models to assess chronic effects.
Alginate-HEC BeadsIbuprofen, DiclofenacDiffusion controlled by swellingHours to days researchgate.netInvestigating concentration-dependent effects over an extended period.
Chitosan HydrogelIbuprofenDiffusion through swollen matrixSeveral hours mdpi.comModeling pH-responsive release in simulated biological compartments.
Poly(ε-caprolactone) (PCL) MatrixFurosemide (model drug)Diffusion-controlledSustained over several days nih.govDeveloping systems for zero-order release kinetics to maintain constant exposure in in vitro models.

Future Research Directions and Unexplored Avenues for R Butibufen

Development of Novel Stereoselective Biosensors for (R)-Butibufen in Research

The accurate and real-time quantification of individual enantiomers in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Traditional methods like chiral chromatography can be time-consuming. mdpi.com The development of novel stereoselective biosensors for (R)-Butibufen would represent a significant technological advancement for research purposes.

These biosensors could be engineered using chiral selectors that exhibit differential binding affinities for the (R)- and (S)-enantiomers. Recent advancements in biosensor technology for other chiral molecules provide a roadmap for this endeavor. For instance, voltammetric biosensors have been successfully developed for the stereoselective discrimination of other chiral compounds. mdpi.comresearchgate.net These often utilize biological molecules with inherent chirality, such as proteins, immobilized on an electrode surface. mdpi.comresearchgate.net

Potential Biosensor Architectures:

Electrochemical Biosensors: These sensors could employ a chiral selector like bovine serum albumin (BSA), which is known to bind various drugs stereoselectively, adsorbed onto a multi-walled carbon nanotube (MWCNT) electrode. mdpi.comresearchgate.net The differential binding affinity between the butibufen (B1668098) enantiomers and the immobilized BSA would result in a measurable difference in electrochemical signal (e.g., via differential pulse voltammetry). mdpi.comresearchgate.net

Optical Biosensors: Techniques such as surface plasmon resonance (SPR) or circular dichroism (CD) spectroscopy could be adapted. pharmabiz.com An SPR sensor would measure the change in refractive index upon the binding of (R)- or (S)-butibufen to a chiral-functionalized sensor surface, while CD spectroscopy measures the differential absorption of polarized light by chiral molecules. pharmabiz.com

Molecularly Imprinted Polymers (MIPs): Creating a polymer scaffold using (R)-Butibufen as a template molecule could generate a highly selective recognition site. A recent study on a sensor for S-fluoxetine utilized human serum albumin (HSA) to assist in immobilizing the chiral conformation, a technique that could be explored for butibufen. researchgate.net

The successful development of such biosensors would enable high-throughput screening and dynamic monitoring of (R)-Butibufen in complex research models.

Table 1: Comparison of Potential Stereoselective Biosensor Technologies for (R)-Butibufen Analysis.
TechnologyPrinciple of OperationPotential Chiral SelectorKey Advantages for Research
Voltammetric BiosensorMeasures changes in current or potential resulting from the binding of the analyte to a chiral-functionalized electrode. mdpi.comresearchgate.netBovine Serum Albumin (BSA), Human Serum Albumin (HSA), Cyclodextrins. mdpi.comresearchgate.netHigh sensitivity, potential for miniaturization, and real-time analysis. chromatographyonline.com
Surface Plasmon Resonance (SPR)Detects binding events by measuring changes in the refractive index at the sensor surface.Immobilized chiral proteins or antibodies specific to (R)-Butibufen.Label-free detection, provides kinetic data (association/dissociation rates).
Molecularly Imprinted Polymers (MIPs)Uses a polymer with cavities specifically shaped to bind the target molecule, created using the molecule as a template. researchgate.net(R)-Butibufen itself as the template molecule.High selectivity and robustness, cost-effective production. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully grasp the distinct biological impact of (R)-Butibufen, a systems-level approach is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move beyond a single target and build a comprehensive picture of its mechanism of action. mdpi.comnashbio.com This approach can systematically dissect the cellular and physiological responses that differ between the butibufen enantiomers. nih.govmdpi.com

A multi-omics workflow to study (R)-Butibufen could involve:

Transcriptomics (RNA-Seq): Treating relevant cell lines or organoid models with (R)-Butibufen, (S)-Butibufen, and a racemic mixture to identify stereoselective changes in gene expression. This could reveal entire pathways that are uniquely modulated by the (R)-enantiomer.

Proteomics: Using techniques like mass spectrometry to quantify changes in the proteome following treatment. This would validate transcriptomic findings at the protein level and identify post-translational modifications that may be stereoselectively induced.

Metabolomics: Analyzing the global metabolic profile to uncover stereospecific alterations in cellular metabolites. This is particularly relevant for NSAIDs, which can influence lipid metabolism and other pathways.

Integrated Analysis: Employing bioinformatics and systems biology tools to integrate these disparate datasets. nashbio.combioaster.org This holistic analysis can uncover novel drug-target interactions, explain off-target effects, and identify biomarkers of response specific to (R)-Butibufen. mdpi.comosthus.com

Such an integrated approach would provide an unbiased, high-resolution map of the molecular activities of (R)-Butibufen, potentially uncovering functions beyond inflammation. frontiersin.org

Advanced In Vitro and Organoid Models for Studying Stereoselective Responses

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. stemcell.com The emergence of advanced 3D in vitro models, particularly patient-derived organoids, presents a transformative opportunity for studying the stereoselective effects of drugs like butibufen. stemcell.comnih.govnih.gov

Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of a specific organ. mdpi.comresearchgate.net

Disease-Specific Models: Organoids can be generated from patient tumor tissues, allowing for the study of drug responses in a pathologically relevant and patient-specific context. nih.govmdpi.com For instance, gut or synovial organoids could be used to model the stereoselective gastrointestinal or joint-related effects of butibufen enantiomers.

Predictive Power: Studies have shown that the response of tumor organoids to chemotherapy can predict the clinical response of the patient from whom they were derived. stemcell.com This suggests that organoid models could provide highly relevant data on the efficacy and potential tissue-specific effects of (R)-Butibufen.

Reduced Animal Use: These advanced models align with the principles of reducing reliance on animal testing by providing a more human-relevant system for pre-clinical evaluation. stemcell.com

Using organoid models, researchers could investigate how (R)-Butibufen and its counterpart affect cell viability, inflammatory responses, and barrier integrity in a setting that more faithfully mimics human physiology. aat-taa.eu

Table 2: Application of Advanced In Vitro Models for (R)-Butibufen Research.
Model TypeDescriptionPotential Application for (R)-Butibufen
Patient-Derived Organoids (PDOs)3D cultures derived from a patient's tissue (e.g., tumor, healthy intestine) that retain key features of the original tissue. mdpi.comresearchgate.netAssessing stereoselective anti-inflammatory or anti-cancer effects in a patient-specific context.
Organ-on-a-ChipMicrofluidic devices containing living cells that simulate the activities and mechanics of a human organ. chromatographyonline.comModeling pharmacokinetic and pharmacodynamic responses across different "organs" to study stereoselective absorption and metabolism.
3D Bioprinted TissuesTissues constructed layer-by-layer using bio-inks containing living cells to create complex structures.Creating models of cartilage or synovial tissue to study the differential effects of butibufen enantiomers on joint inflammation.

Exploration of Butibufen's Stereoisomers as Molecular Probes for Uncharacterized Targets

The structural difference between enantiomers makes them ideal tools for chemical biology. An enantiomer pair, such as (R)- and (S)-butibufen, can be used as molecular probes to identify novel, stereoselective biological targets. nih.govrsc.org The less active enantiomer often serves as a powerful negative control, helping to distinguish specific, biologically relevant interactions from non-specific binding. researchgate.net

This approach could be used to explore the "dark proteome"—the vast number of proteins with unknown functions. pharmafeatures.com

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be adapted. researchgate.net A probe based on the (R)-butibufen structure could be synthesized with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group. This probe would be used to covalently label interacting proteins in a cell lysate or living cells. Comparing the proteins labeled by the (R)-probe versus an (S)-probe could pinpoint stereoselective binding partners.

Target Deconvolution: If (R)-Butibufen is found to have a novel phenotypic effect in a cellular screen, its enantiomers can be used in "fishing" experiments to pull down its direct molecular target. researchgate.net Identifying these targets is a crucial step in understanding the mechanism of action and discovering new druggable pathways. pharmafeatures.com

The use of butibufen's stereoisomers as chemical probes could illuminate previously uncharacterized biological pathways and validate new targets for therapeutic intervention, extending the relevance of this compound far beyond its known anti-inflammatory role. nih.govresearchgate.net

Q & A

Q. How do structural features of Butibufen influence its physicochemical properties compared to analogs like Oxaprozin?

  • Methodological Answer : Perform comparative molecular dynamics simulations to analyze carboxylate group orientation and aromatic ring interactions. Validate predictions with solubility assays (logP) and crystallography .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of (R)-Butibufen?

  • Methodological Answer : Measure bioavailability, Cmax_{max}, Tmax_{max}, and clearance rates via LC-MS/MS. Assess enantiomer stability in plasma and tissue homogenates to rule out racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomer-specific efficacy data for Butibufen?

  • Methodological Answer : Conduct meta-analyses comparing study designs (e.g., species, dosage, endpoints). Re-evaluate statistical methods (e.g., Student’s t-test vs. ANOVA) and power calculations. Cross-validate results using blinded, independent labs .

Q. What strategies optimize experimental models to study (R)-Butibufen’s CYP1A2 activation potential?

  • Methodological Answer : Use human hepatocyte cultures or microsomal assays with CYP1A2-specific substrates (e.g., phenacetin). Monitor metabolite formation via UPLC-MS. Incorporate molecular docking to predict binding interactions with CYP1A2’s active site .

Q. How do methodological flaws in early Butibufen studies impact current hypotheses about its urea synthesis inhibition?

  • Methodological Answer : Audit historical data for confounding variables (e.g., impurities in racemic mixtures). Replicate key experiments under controlled conditions (e.g., ISO-certified labs) with modern chiral separators .

Q. What analytical techniques enhance detection limits for (R)-Butibufen in complex biological matrices?

  • Methodological Answer : Develop a chiral LC-MS/MS protocol with deuterated internal standards. Validate sensitivity (LOQ < 1 ng/mL) and specificity against endogenous compounds in synovial fluid or urine .

Q. How can researchers design clinical trials to assess (R)-Butibufen’s long-term safety in rheumatic patients?

  • Methodological Answer : Follow CONSORT guidelines for randomized, double-blind trials. Include endpoints like gastrointestinal toxicity (endoscopy), renal function (eGFR), and cardiovascular biomarkers (BNP). Register protocols in primary trial databases (e.g., ClinicalTrials.gov ) .

Q. What computational approaches predict synergistic interactions between (R)-Butibufen and biologic DMARDs?

  • Methodological Answer : Apply systems pharmacology models integrating COX inhibition and cytokine networks (e.g., TNF-α/IL-17 pathways). Validate predictions in co-culture systems (e.g., macrophage-synoviocyte interactions) .

Q. How should literature reviews identify gaps in Butibufen’s enantiomer-specific pharmacodynamics?

  • Methodological Answer : Use systematic review frameworks (PRISMA) to filter studies by enantiomeric purity criteria. Map trends using bibliometric tools (e.g., VOSviewer) and prioritize understudied areas (e.g., neuroinflammatory models) .

Methodological Notes

  • Data Contradiction Analysis : Compare study parameters (species, dosage forms, analytical methods) and apply Bradford Hill criteria to assess causality .
  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed supplementary materials, including raw spectral data and statistical scripts .
  • Ethical Compliance : Secure IRB/IEC approvals for clinical protocols and disclose conflicts of interest per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.